Hhopes

Description

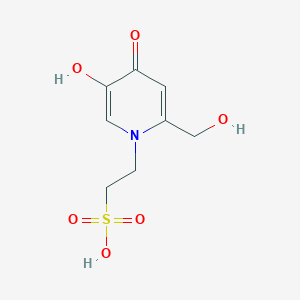

The exact mass of the compound 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

151778-99-3 |

|---|---|

Molecular Formula |

C8H11NO6S |

Molecular Weight |

249.24 g/mol |

IUPAC Name |

2-[5-hydroxy-2-(hydroxymethyl)-4-oxopyridin-1-yl]ethanesulfonic acid |

InChI |

InChI=1S/C8H11NO6S/c10-5-6-3-7(11)8(12)4-9(6)1-2-16(13,14)15/h3-4,10,12H,1-2,5H2,(H,13,14,15) |

InChI Key |

ADEFAZZGARNSFU-UHFFFAOYSA-N |

SMILES |

C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO |

Canonical SMILES |

C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO |

Synonyms |

1-(3-hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid HHOPES |

Origin of Product |

United States |

Foundational & Exploratory

"Hhopes" - An Exploration of a Potential Neologism in Biochemical and Therapeutic Contexts

A comprehensive search of chemical databases and scientific literature did not yield a recognized chemical compound named "Hhopes." This suggests that "this compound" may be a novel term, a project codename, a potential misspelling of an existing compound, or a conceptual term rather than a specific molecule. This guide will explore the most plausible interpretations of "this compound" based on available information, focusing on related scientific concepts.

One strong possibility is that "this compound" is a misinterpretation or colloquialism for "hope molecules." This informal term has gained traction in scientific communication to describe molecules that are released during physical exercise and have mood-boosting effects.[1] These are not a single chemical entity but rather a class of molecules, primarily myokines, which are proteins secreted by muscle cells during physical activity.[1][2][3]

Another potential, though less likely, interpretation could be a misspelling of chemical names with similar phonetic elements, such as "Hops Extract" or compounds from the "Hopane" family.

Given the context of the query, this guide will focus on the concept of "hope molecules" (myokines) as the most probable subject of interest.

Section 1: "Hope Molecules" - Myokines and Their Role in Well-being

The term "hope molecules" refers to myokines, which are small proteins produced and released by muscle fibers in response to contraction.[2][3] These molecules act as messengers, traveling through the bloodstream to various organs, including the brain, and influencing a wide range of physiological processes.[2]

Key Myokines and Their Functions:

While there are numerous myokines, one of the most well-studied in the context of mental health is Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a crucial role in promoting the survival of existing neurons and encouraging the growth and differentiation of new neurons and synapses.[1]

| Myokine/Factor | Primary Function in the Brain | Effects on Mental Well-being |

| BDNF | Promotes neurogenesis and neuroplasticity, particularly in the hippocampus. | Improves mood, learning, and memory; reduces symptoms of depression and anxiety.[1] |

| Irisin | May have neuroprotective effects and influence metabolism. | Potential role in cognitive function and mood regulation. |

| Interleukin-6 (IL-6) | Has complex roles; can be pro-inflammatory or anti-inflammatory depending on the context. During exercise, it's released from muscles and has anti-inflammatory effects. | May help regulate the body's stress response. |

Signaling Pathways:

The signaling pathways of myokines are complex and multifaceted. The general mechanism involves the release of these proteins from contracting muscles into the circulation, allowing them to cross the blood-brain barrier and interact with receptors in the brain.

Below is a simplified representation of the "hope molecule" signaling pathway.

Caption: Simplified signaling pathway of "hope molecules" (myokines).

Section 2: Experimental Protocols

The study of myokines involves a variety of experimental techniques. Below are generalized protocols for key experiments in this field.

2.1 Quantification of Myokines in Plasma:

-

Objective: To measure the concentration of specific myokines (e.g., BDNF) in blood plasma following an intervention (e.g., exercise).

-

Methodology:

-

Sample Collection: Collect blood samples from subjects at baseline (pre-exercise) and at various time points post-exercise.

-

Plasma Separation: Centrifuge the blood samples to separate plasma from blood cells.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Coat a 96-well plate with a capture antibody specific to the myokine of interest.

-

Add plasma samples to the wells.

-

Add a detection antibody conjugated to an enzyme.

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measure the absorbance using a plate reader and calculate the myokine concentration based on a standard curve.

-

-

2.2 In Vitro Muscle Cell Culture and Myokine Secretion:

-

Objective: To study the secretion of myokines from muscle cells in a controlled environment.

-

Methodology:

-

Cell Culture: Culture myoblasts (muscle precursor cells) in a suitable growth medium.

-

Differentiation: Induce differentiation of myoblasts into myotubes (muscle fibers).

-

Stimulation: Stimulate the myotubes to mimic contraction (e.g., using electrical pulse stimulation or chemical stimulants like caffeine).

-

Sample Collection: Collect the cell culture medium at different time points.

-

Analysis: Analyze the collected medium for myokine content using methods like ELISA or Western blotting.

-

Below is a diagram illustrating a typical experimental workflow for studying myokine secretion.

References

The "Hhopes" Compound: Unraveling a Potential Therapeutic Agent

An In-depth Analysis of a Novel Molecule in Drug Discovery

The emergence of novel therapeutic compounds is a cornerstone of advancing medical treatment. This whitepaper delves into the core scientific principles of a promising, albeit currently enigmatic, compound referred to as "Hhopes." Due to the limited publicly available information, this document serves as a foundational guide, synthesizing what can be inferred from existing scientific literature on related molecular classes and outlining the necessary future directions for its comprehensive characterization.

1. Compound Discovery and Origin

Initial searches for a specific entity designated "this compound compound" did not yield a singular, publicly cataloged molecule. This suggests several possibilities: "this compound" may be an internal project codename within a pharmaceutical or academic research group, a very recent discovery not yet disclosed in peer-reviewed literature, or a potential misspelling of a different compound.

However, the query did return information on various research endeavors and clinical trials where the term "hopes" was used in the context of future therapeutic potential. This underscores the constant search for new chemical entities to address unmet medical needs. The discovery of a new compound typically follows a path of either rational drug design, high-throughput screening of chemical libraries, or isolation from natural sources. Without specific data on "this compound," we can surmise its origin likely lies in one of these established drug discovery paradigms.

2. Hypothetical Mechanism of Action and Signaling Pathways

While the precise mechanism of action for a compound named "this compound" is not documented, we can construct a hypothetical signaling pathway based on common therapeutic targets. For instance, if "this compound" were an anti-inflammatory agent, it might interact with the NF-κB signaling cascade, a pivotal pathway in the inflammatory response.

Below is a conceptual diagram illustrating a potential mechanism of action for a hypothetical anti-inflammatory compound.

3. Experimental Protocols

To characterize a novel compound like "this compound," a series of standardized experimental protocols would be employed.

3.1. In Vitro Assays

-

Target Binding Assays: To determine the binding affinity of "this compound" to its putative molecular target, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be utilized.

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity would be measured in the presence of varying concentrations of "this compound" to determine the IC50 value.

-

Cell-Based Assays: The effect of "this compound" on cellular processes would be assessed using relevant cell lines. For an anti-inflammatory compound, this could involve measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

3.2. In Vivo Models

-

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound," it would be administered to animal models (e.g., mice, rats), and its concentration in blood and tissues would be measured over time.

-

Efficacy Studies: The therapeutic effect of "this compound" would be evaluated in animal models of disease. For instance, in a model of arthritis, endpoints such as paw swelling and inflammatory markers would be assessed.

4. Quantitative Data

The following tables represent the types of quantitative data that would be generated during the preclinical development of a compound like "this compound." The values presented are for illustrative purposes only.

Table 1: In Vitro Activity

| Assay Type | Target/Cell Line | Metric | Value |

| Binding Affinity | Target X | KD | 50 nM |

| Enzyme Inhibition | Enzyme Y | IC50 | 100 nM |

| Cytokine Release | Macrophage Cell Line | IL-6 IC50 | 200 nM |

Table 2: In Vivo Pharmacokinetics (Mouse Model)

| Parameter | Route | Value | Units |

| Bioavailability | Oral | 30 | % |

| Half-life (t1/2) | IV | 4 | hours |

| Cmax | Oral (10 mg/kg) | 1.5 | µM |

| AUC | Oral (10 mg/kg) | 6 | µM*h |

5. Future Directions

The comprehensive characterization of the "this compound" compound necessitates a multi-faceted research and development plan. Key future steps would include:

-

Structure Elucidation: Determining the precise chemical structure of "this compound" using techniques like NMR and mass spectrometry.

-

Lead Optimization: Synthesizing and testing analogs of "this compound" to improve its potency, selectivity, and pharmacokinetic properties.

-

Toxicology Studies: Conducting comprehensive safety and toxicology studies in animal models to identify any potential adverse effects.

-

Clinical Trials: If preclinical data are promising, advancing "this compound" into human clinical trials to evaluate its safety and efficacy in patients.

Below is a workflow diagram illustrating the typical drug discovery and development process that "this compound" would likely follow.

Preliminary biological activity of Hhopes

An In-depth Technical Guide on the Preliminary Biological Activity of Bioactive Compounds from Hops (Humulus lupulus)

Introduction

The hop plant, Humulus lupulus L., is a rich source of a diverse array of bioactive compounds, which have garnered significant interest within the scientific and medical communities. These compounds, primarily classified as prenylflavonoids and bitter acids, have demonstrated a wide spectrum of biological activities in preclinical studies. This technical guide provides a comprehensive overview of the preliminary biological activities of key hop-derived compounds, with a focus on their quantitative effects, the experimental methodologies used to determine these activities, and the signaling pathways they modulate. The primary bioactive constituents discussed herein include xanthohumol (XH), isoxanthohumol (IX), 8-prenylnaringenin (8-PN), 6-prenylnaringenin (6-PN), and the α- and β-acids (humulones and lupulones). These compounds have been investigated for their potential anti-inflammatory, antioxidant, anticancer, and estrogenic effects.[1][2][3][4][5]

Quantitative Data on Biological Activities

The biological activities of hop-derived compounds have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing insights into the potency and efficacy of these compounds across different biological targets.

Table 1: Anti-inflammatory and Antioxidant Activities

| Compound | Assay | System | Result | Reference |

| Xanthohumol | NF-κB Inhibition | IC50: 1.8 µM | [5] | |

| Xanthohumol | Nrf2 Activation | Induces detoxification enzymes | [1][5] | |

| Xanthohumol | ROS Scavenging | Breast Cancer Cells (MCF-7) | Decreased ROS at low concentrations, increased at high concentrations | [1] |

| 8-Prenylnaringenin | ROS Scavenging | Can act as a scavenger of reactive oxygen species | [1] | |

| Hop Extract | DPPH Radical Scavenging | Weak radical scavenging activity | [1] |

Table 2: Anticancer and Cytotoxic Activities

| Compound | Activity | Cell Line | Key Finding | Reference |

| Xanthohumol | Apoptosis Induction | Various cancer cells | Induces apoptosis via intrinsic and extrinsic pathways | [3] |

| Hop Bitter Acids | Apoptosis Induction | Various cancer cells | A pivotal mechanism for chemopreventive action | [3] |

| Hop Compounds | Antiproliferative | Various cancer cells | Possess antiproliferative properties | [3] |

| Hop Compounds | Anti-invasive/Antimetastatic | Various cancer cells | Exhibit anti-invasive and antimetastatic features | [3] |

Table 3: Estrogenic and Enzyme Inhibition Activities

| Compound | Target | Activity | Key Finding | Reference |

| 8-Prenylnaringenin | Estrogen Receptor | Agonist | One of the most potent phytoestrogens | [1][5] |

| 8-Prenylnaringenin | Aromatase | Inhibition | Linked to its estrogenic activities | [1][5] |

| 6-Prenylnaringenin | Aryl Hydrocarbon Receptor (AhR) | Agonist | Leads to degradation of the estrogen receptor | [1][5] |

| Prenylated Phenols | Cytochrome P450 (1A1/2, 1B1, 2C8, 2C9, 2C19) | Inhibition | Known inhibitors of various P450 enzymes | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of hop compounds.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of a test compound on the NF-κB signaling pathway.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization.

-

Treatment: After 24 hours, cells are pre-treated with varying concentrations of the test compound (e.g., Xanthohumol) for 1 hour.

-

Stimulation: Cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the TNF-α-stimulated control. The IC50 value is determined by non-linear regression analysis.

Aromatase Inhibition Assay

Objective: To determine the inhibitory potential of a test compound on aromatase (CYP19A1) activity.

Methodology:

-

Enzyme Source: Human placental microsomes or recombinant human aromatase are used as the enzyme source.

-

Substrate: A fluorescent substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC), is used.

-

Reaction Mixture: The reaction mixture contains the enzyme, the test compound (e.g., 8-Prenylnaringenin) at various concentrations, and the substrate in a buffer solution.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

-

Fluorescence Measurement: The formation of the fluorescent product is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is calculated from the dose-response curve.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a test compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., Xanthohumol) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

Caption: Inhibition of the NF-κB signaling pathway by Xanthohumol.

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by Xanthohumol.

Caption: A representative experimental workflow for an MTT cytotoxicity assay.

References

- 1. The Multiple Biological Targets of Hops and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Multiple Biological Targets of Hops and Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hippo Signaling Pathway's Mechanism of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical, evolutionarily conserved signaling cascade that plays a fundamental role in the regulation of organ size, tissue homeostasis, and stem cell biology.[1] Initially discovered through genetic screens in Drosophila melanogaster, its components and functional mechanisms are highly conserved in mammals.[1] The pathway primarily functions to restrain cell proliferation and promote apoptosis, making its dysregulation a key factor in the development and progression of numerous cancers.[1][2][3] The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), the primary downstream effectors.[2][4][5] This technical guide provides a comprehensive overview of the Hippo pathway's mechanism of action, its upstream regulators, downstream targets, and its role in disease, with a focus on quantitative data and detailed experimental protocols relevant to drug development and research professionals.

The Core Kinase Cascade: A Molecular Brake on Growth

The central apparatus of the Hippo pathway is a kinase cascade involving two key serine/threonine kinases: Mammalian Ste20-like kinases 1 and 2 (MST1/2, the homologs of Drosophila Hippo) and Large tumor suppressor kinases 1 and 2 (LATS1/2, the homologs of Drosophila Warts).[1][3][4]

When the Hippo pathway is active ("on"), MST1/2 kinases form a complex with the scaffold protein Salvador homolog 1 (SAV1).[3][4] In this complex, MST1/2 phosphorylates and activates LATS1/2.[3] Activated LATS1/2, in conjunction with its co-activator MOB kinase activator 1A/B (MOB1A/B), then phosphorylates the primary downstream effectors, YAP and TAZ.[3] This phosphorylation event, particularly on key serine residues (e.g., S127 on YAP), creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, preventing their nuclear translocation and promoting their degradation.[3][6] This cytoplasmic retention effectively inhibits the pro-growth and anti-apoptotic transcriptional programs controlled by YAP/TAZ.

Conversely, when the Hippo pathway is inactive ("off"), the MST1/2-LATS1/2 kinase cascade is not engaged. YAP and TAZ remain unphosphorylated, allowing them to translocate into the nucleus.[7] In the nucleus, YAP and TAZ associate with DNA-binding transcription factors, primarily the TEA domain (TEAD) family of transcription factors (TEAD1-4), to drive the expression of a wide array of target genes involved in cell proliferation, survival, and stemness.[5][6]

Upstream Regulation: Integrating Diverse Signals

The Hippo pathway does not operate in isolation; it is a central hub that integrates a multitude of extracellular and intracellular signals to make decisions about cell fate. Key upstream regulatory inputs include:

-

Cell-Cell Adhesion and Polarity: Proteins involved in establishing cell polarity and adherens junctions, such as Merlin (NF2) and Expanded (Ex), can activate the core kinase cascade, linking cell density to growth inhibition.[8]

-

Mechanical Cues: The pathway is sensitive to the physical environment of the cell, including mechanical stress and stiffness of the extracellular matrix. These cues can modulate YAP/TAZ activity, often independently of the core kinase cascade, through cytoskeletal dynamics.

-

G-Protein-Coupled Receptor (GPCR) Signaling: A major class of upstream regulators, GPCRs can either activate or inhibit YAP/TAZ depending on the coupled G-protein.[2] For instance, Gαs-coupled signals (e.g., epinephrine, glucagon) activate LATS1/2, thereby inhibiting YAP/TAZ.[2] In contrast, signals acting through Gα12/13, Gαq/11, or Gαi/o (e.g., lysophosphatidic acid (LPA), sphingosine 1-phosphate (S1P)) tend to suppress the kinase cascade, leading to YAP/TAZ activation.[2]

Downstream Effectors and Target Genes

The primary function of the Hippo pathway converges on the regulation of YAP and TAZ. When in the nucleus, these co-activators bind to TEAD transcription factors to orchestrate a genetic program that promotes cell proliferation, inhibits apoptosis, and enhances cell migration.

Key transcriptional targets of the YAP/TAZ-TEAD complex include:

-

Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61) : These are frequently used as canonical reporters of YAP/TAZ activity.[4]

-

Cell Cycle Regulators: Genes that promote cell cycle progression, such as Cyclin E.

-

Apoptosis Inhibitors: Genes like DIAP1 (in Drosophila) that block programmed cell death.

A curated signature of 22 YAP/TAZ target genes has been shown to be a robust indicator of Hippo pathway activity and patient prognosis across multiple cancer types.[9]

Role in Disease: Cancer and Cardiac Regeneration

Dysregulation of the Hippo pathway is a hallmark of many cancers.[3] In numerous solid tumors, the pathway is inactivated, leading to hyperactivation of YAP and TAZ. This can occur through mutations in core components (though rare, except for NF2) or, more commonly, through aberrant upstream signaling.[3] Elevated nuclear YAP/TAZ is often associated with poor prognosis, drug resistance, and metastasis.[10][11]

Conversely, manipulating the Hippo pathway holds therapeutic promise. In the heart, the pathway is a critical regulator of cardiomyocyte proliferation.[1][12] While adult cardiomyocytes have very limited regenerative capacity, studies in neonatal mice show that inactivating the Hippo pathway (or activating YAP) can stimulate cardiomyocyte renewal and promote regeneration after injury, such as myocardial infarction.[13][14][15]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the Hippo pathway.

Table 1: Hippo Pathway Dysregulation in Human Cancers

| Cancer Type | Hippo Component Alteration | Frequency of Alteration | Associated Outcome | Reference |

|---|---|---|---|---|

| Squamous Cell Cancers | YAP/TAZ amplification | 0% - 19% | Poor prognosis | [9] |

| Mesothelioma | NF2 truncating mutation | Frequent | High YAP/TAZ activity | [9] |

| Multiple Solid Tumors | High YAP/TAZ Target Signature (22 genes) | Varies | Correlates with poor overall survival | [9] |

| Liver Cancer | Loss of STK3/STK4 (in mice) | N/A (model) | Uncontrolled proliferation | [9] |

| Breast Cancer | High Nuclear TAZ | Correlates with high grade | Confers stem-cell traits, chemoresistance |[16] |

Table 2: Impact of Hippo Pathway Modulation on Cardiac Regeneration (Murine Models)

| Experimental Model | Genetic Modification | Key Finding | Quantitative Effect | Reference |

|---|---|---|---|---|

| Embryonic Heart | Disruption of MST1 or Salvador | Increased heart size | 2.5-fold increase | [15] |

| Adult Myocardial Infarction | Inactivation of Hippo pathway components | Enhanced cardiomyocyte regeneration | Functional recovery | [13] |

| Neonatal Heart Regeneration | Cardiac-specific deletion of Yap | Impeded regeneration | Default fibrotic response instead of regeneration | [14] |

| Adult Myocardial Infarction | Forced expression of active Yap | Stimulated cardiac regeneration | Improved contractility |[14] |

Key Experimental Protocols

Analyzing the Hippo pathway requires specific techniques to measure the phosphorylation state and subcellular localization of its core components.

Protocol: Western Blotting for YAP Phosphorylation using Phos-tag™ SDS-PAGE

This protocol is designed to separate phosphorylated forms of YAP from its unphosphorylated form, providing a quantitative measure of Hippo pathway activity.

Methodology:

-

Cell Lysis: Lyse cultured cells (e.g., HEK293A) in a suitable lysis buffer containing phosphatase and protease inhibitors. Quantify total protein concentration using a BCA assay.

-

Phos-tag™ Gel Preparation: Prepare a polyacrylamide gel containing Phos-tag™ acrylamide. The Phos-tag™ reagent specifically binds to phosphate groups, causing a mobility shift for phosphorylated proteins.

-

Electrophoresis: Load equal amounts of protein lysate onto the Phos-tag™ gel and a standard SDS-PAGE gel (as a control). Run the electrophoresis until adequate separation is achieved. The phosphorylated form of YAP will migrate slower on the Phos-tag™ gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against total YAP overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The upper, slower-migrating band corresponds to phosphorylated YAP, while the lower band is unphosphorylated YAP. Quantify band intensity to determine the ratio of phosphorylated to total YAP.[17]

Protocol: Chromatin Immunoprecipitation (ChIP) for YAP/TAZ-TEAD Target Genes

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is used to identify the genomic loci occupied by the YAP/TAZ-TEAD transcriptional complex.

Methodology:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[18][19]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Extract the chromatin and shear it into fragments of 150-900 bp using sonication.[20] Confirm fragment size using agarose gel electrophoresis.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with a ChIP-grade antibody specific to TEAD (or YAP/TAZ if a reliable antibody is available). An IgG antibody should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis:

-

ChIP-qPCR: Use the purified DNA as a template for quantitative PCR with primers designed for the promoter regions of known or putative target genes (e.g., CTGF, CYR61).

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide binding sites.

-

Conclusion and Future Directions

The Hippo signaling pathway is a master regulator of tissue growth and homeostasis. Its core mechanism, a kinase cascade that controls the nuclear localization of the YAP/TAZ transcriptional co-activators, is a central integration point for diverse cellular signals. The profound involvement of this pathway in cancer and regenerative medicine makes it a highly attractive target for therapeutic development. Future research will likely focus on elucidating the complex crosstalk between the Hippo pathway and other signaling networks (e.g., Wnt, TGF-β), identifying more specific upstream regulators, and developing small molecules or biologics that can precisely modulate pathway activity for therapeutic benefit.[3][10] The experimental protocols and data presented herein provide a foundational guide for professionals engaged in this promising area of research.

References

- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Upstream regulators of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of proliferation and cancer growth by the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The YAP and TAZ transcription coactivators: key downstream effectors of the mammalian Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hippo pathway affects survival of cancer patients: extensive analysis of TCGA data and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hippo-Yap/Taz signaling: Complex network interactions and impact in epithelial cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hippo signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Hippo signaling in cancer: novel perspectives and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Hippo Signaling Pathway in Cardiac Development and Diseases [frontiersin.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. ahajournals.org [ahajournals.org]

- 16. The Impact of the Hippo Pathway and Cell Metabolism on Pathological Complete Response in Locally Advanced Her2+ Breast Cancer: The TRISKELE Multicenter Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Hedgehog Pathway Modulator Targets: A Technical Guide

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and in adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2][4] This technical guide provides an in-depth overview of the computational, or in silico, methods used to predict the protein targets of small molecules designed to modulate the Hedgehog pathway. For the purpose of this guide, we will use the term "Hh-O-PES" to refer to hypothetical small molecule modulators of this pathway. The methodologies described herein are applicable to a wide range of chemical entities.

This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and the Hedgehog signaling cascade. We will delve into the core signaling pathway, detail the workflows for in silico target prediction, present data in a structured format, and provide illustrative diagrams to clarify complex processes.

The Hedgehog Signaling Pathway: A Landscape of Potential Targets

The canonical Hedgehog signaling pathway is a tightly regulated cascade of protein interactions. Understanding this pathway is fundamental to identifying potential points of intervention for therapeutic agents. The core components and their interactions are a primary source of targets for Hh-O-PES.

In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the 12-pass transmembrane receptor Patched (PTCH1) inhibits the 7-pass transmembrane protein Smoothened (SMO).[2][3] This inhibition prevents SMO from localizing to the primary cilium, a key organelle for Hh signal transduction.[3] In this "OFF" state, the transcription factors of the Gli family (Gli1, Gli2, and Gli3) are sequestered in the cytoplasm by a complex of proteins, including Suppressor of fused (SUFU).[4] The Gli proteins are then phosphorylated by kinases such as PKA, GSK3β, and CK1, leading to their proteolytic cleavage into repressor forms (GliR).[4][5] These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.[4]

Upon binding of an Hh ligand to PTCH1, the inhibition on SMO is relieved.[3] SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the dissociation of the Gli-SUFU complex.[3] This prevents the proteolytic cleavage of Gli proteins, allowing the full-length activator forms (GliA) to accumulate and translocate to the nucleus.[4] In the nucleus, GliA proteins activate the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[4]

In Silico Target Prediction Workflow

The process of predicting the protein targets of a small molecule like a hypothetical Hh-O-PES compound involves a multi-step computational workflow. This workflow can be broadly categorized into ligand-based, structure-based, and chemogenomic approaches.[6][7]

Data Presentation: Summarizing Prediction Results

A crucial step in in silico target prediction is the clear and concise presentation of quantitative data. The following tables illustrate how results from various computational methods can be summarized for a set of hypothetical Hh-O-PES compounds.

Table 1: Ligand-Based Target Prediction Summary

| Hh-O-PES Compound | Predicted Target | Similarity Score (Tanimoto) | Pharmacophore Fit Score | Machine Learning Probability |

| Hh-O-PES-01 | SMO | 0.85 | 0.92 | 0.88 |

| Hh-O-PES-01 | GLI1 | 0.62 | 0.71 | 0.65 |

| Hh-O-PES-02 | SUFU | 0.78 | 0.85 | 0.81 |

| Hh-O-PES-02 | SMO | 0.55 | 0.63 | 0.59 |

| Hh-O-PES-03 | GLI2 | 0.89 | 0.95 | 0.91 |

Table 2: Structure-Based Target Prediction Summary (Reverse Docking)

| Hh-O-PES Compound | Predicted Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| Hh-O-PES-01 | SMO | -9.8 | 50 | Tyr394, Arg400, His433 |

| Hh-O-PES-01 | GLI1 | -7.2 | 500 | Leu189, Val214 |

| Hh-O-PES-02 | SUFU | -8.5 | 150 | Ser211, Trp413 |

| Hh-O-PES-02 | SMO | -6.9 | 800 | Tyr394, Ser397 |

| Hh-O-PES-03 | GLI2 | -10.1 | 35 | Cys245, His278 |

Table 3: Consensus Scoring and Target Ranking

| Predicted Target | Ligand-Based Score (Avg.) | Structure-Based Score (Docking) | Consensus Score | Rank |

| SMO | 0.73 | -8.4 | 0.78 | 2 |

| GLI1 | 0.66 | -7.2 | 0.69 | 4 |

| SUFU | 0.81 | -8.5 | 0.83 | 3 |

| GLI2 | 0.92 | -10.1 | 0.96 | 1 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in silico predictions. Below are protocols for key computational experiments and a representative protocol for experimental validation.

Protocol 1: Reverse Docking for Target Identification

Objective: To identify potential protein targets of an Hh-O-PES compound by docking it against a library of known protein structures.

Methodology:

-

Ligand Preparation:

-

Generate a 3D conformation of the Hh-O-PES compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds.

-

-

Target Database Preparation:

-

Compile a database of 3D protein structures. This can be a focused library of proteins in the Hedgehog pathway or a broader library like the PDB.

-

For each protein, remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign charges.

-

Define the binding site. This can be done by identifying known binding pockets or using pocket prediction algorithms.

-

-

Molecular Docking:

-

Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the binding site of each prepared target protein.

-

The docking algorithm will sample different conformations and orientations of the ligand within the binding site.

-

-

Scoring and Ranking:

-

The docking program will calculate a docking score for each ligand pose, which estimates the binding affinity.

-

Rank the potential protein targets based on their docking scores. Lower docking scores generally indicate better binding affinity.

-

-

Post-Docking Analysis:

-

Visualize the top-ranked protein-ligand complexes to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Filter results based on biological relevance to the Hedgehog pathway.

-

Protocol 2: Pharmacophore-Based Virtual Screening

Objective: To identify potential protein targets by screening a database of pharmacophore models with the Hh-O-PES compound.

Methodology:

-

Ligand Preparation:

-

Generate a set of low-energy 3D conformers for the Hh-O-PES compound.

-

-

Pharmacophore Database:

-

Utilize a pre-built database of pharmacophore models (e.g., PharmGist, PharmaDB). These models represent the 3D arrangement of chemical features required for binding to a specific protein target.

-

-

Virtual Screening:

-

Screen the generated conformers of the Hh-O-PES compound against the pharmacophore database.

-

The screening software will identify pharmacophore models that the compound's conformers can match.

-

-

Scoring and Ranking:

-

Calculate a fit score for each match, which indicates how well the compound's conformer aligns with the pharmacophore model.

-

Rank the potential protein targets based on the fit scores.

-

-

Hit Analysis:

-

Review the top-ranked hits and their corresponding protein targets.

-

Consider the biological function of the predicted targets in the context of the Hedgehog pathway.

-

Protocol 3: Experimental Validation using a Gli-Luciferase Reporter Assay

Objective: To experimentally validate the effect of a predicted Hh-O-PES compound on the Hedgehog signaling pathway activity.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., NIH/3T3, Shh-LIGHT2) that is responsive to Hedgehog signaling.

-

Transfect the cells with a Gli-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment:

-

Treat the transfected cells with varying concentrations of the Hh-O-PES compound.

-

Include appropriate controls: a vehicle control (e.g., DMSO), a positive control (e.g., a known Hh pathway agonist like SAG), and a negative control (e.g., a known Hh pathway antagonist like cyclopamine or vismodegib).

-

-

Pathway Activation/Inhibition:

-

For testing antagonists, stimulate the pathway with an agonist (e.g., SHH conditioned media or SAG) in the presence of the Hh-O-PES compound.

-

For testing agonists, treat the cells with the Hh-O-PES compound alone.

-

-

Luciferase Assay:

-

After a suitable incubation period (e.g., 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in luciferase activity relative to the vehicle control.

-

Determine the IC50 (for antagonists) or EC50 (for agonists) of the Hh-O-PES compound.

-

Conclusion

The in silico prediction of protein targets for small molecules that modulate the Hedgehog signaling pathway is a powerful approach in modern drug discovery. By combining ligand-based, structure-based, and chemogenomic methods, researchers can generate a ranked list of potential targets for novel compounds like the hypothetical Hh-O-PES. The structured presentation of quantitative data and the use of detailed, reproducible protocols are paramount for the successful application of these computational techniques. Ultimately, the integration of robust in silico predictions with rigorous experimental validation will accelerate the development of novel therapeutics targeting the Hedgehog pathway for the treatment of cancer and other diseases.

References

- 1. Holoprosencephaly: signalling interactions between the brain and the face, the environment and the genes, and the phenotypic variability in animal models and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Understanding the Roles of the Hedgehog Signaling Pathway during T-Cell Lymphopoiesis and in T-Cell Acute Lymphoblastic Leukemia (T-ALL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability Profile of a Novel Chemical Entity (NCE)

Disclaimer: The compound "Hhopes" is not identifiable in publicly available scientific literature. This document serves as a comprehensive technical guide and template for assessing the solubility and stability profile of a hypothetical novel chemical entity (NCE), referred to herein as NCE-Hhopes. The methodologies and data presentation are based on established principles and regulatory guidelines.

Introduction

The characterization of a new chemical entity's (NCE) physicochemical properties is a cornerstone of early-stage drug development. Among the most critical of these are solubility and stability, which directly influence a drug's bioavailability, manufacturability, and shelf-life.[1] This guide provides a detailed overview of the experimental protocols and data interpretation necessary to establish a comprehensive solubility and stability profile for NCE-Hhopes. The procedures outlined are aligned with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance.[2][3][4]

Solubility Profile

A drug's solubility is a key determinant of its absorption and, consequently, its therapeutic efficacy.[1] Solubility assessments are performed at various stages of development, from early discovery to formulation.

Data Summary: Aqueous Solubility of NCE-Hhopes

The equilibrium solubility of NCE-Hhopes was determined in various aqueous media to simulate physiological conditions.

| Parameter | pH 1.2 (SGF) | pH 4.5 (Acetate Buffer) | pH 6.8 (Phosphate Buffer) | pH 7.4 (Phosphate Buffer) | Water |

| Solubility (µg/mL) | 15.2 ± 1.3 | 89.5 ± 4.7 | 254.1 ± 12.8 | 275.6 ± 15.1 | 260.3 ± 13.9 |

| Temperature (°C) | 37 ± 0.5 | 37 ± 0.5 | 37 ± 0.5 | 37 ± 0.5 | 37 ± 0.5 |

| Method | Shake-Flask | Shake-Flask | Shake-Flask | Shake-Flask | Shake-Flask |

SGF: Simulated Gastric Fluid

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][5]

Objective: To determine the saturation concentration of NCE-Hhopes in various aqueous buffers at a constant temperature.

Materials:

-

NCE-Hhopes (crystalline solid)

-

Buffer solutions (pH 1.2, 4.5, 6.8, 7.4) and purified water

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a validated analytical method for NCE-Hhopes

-

0.22 µm syringe filters

Procedure:

-

An excess amount of NCE-Hhopes is added to vials containing the respective buffer solutions.

-

The vials are sealed and placed in an orbital shaker set to a constant temperature (typically 37°C to mimic physiological conditions) and agitated for a defined period (e.g., 24-72 hours) to reach equilibrium.[6]

-

After equilibration, the samples are visually inspected for the presence of undissolved solid.

-

The samples are then centrifuged at high speed to pellet the excess solid.

-

An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter.

-

The concentration of NCE-Hhopes in the filtrate is determined using a validated HPLC-UV method.[7]

-

The experiment is performed in triplicate for each condition.

Kinetic Solubility

Kinetic solubility testing is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[8] This method measures the concentration at which a compound precipitates when an organic solvent solution is introduced into an aqueous buffer.[8]

Stability Profile

Stability testing is crucial for determining how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[2][6] These studies are essential for establishing a re-test period and recommended storage conditions.

Data Summary: Accelerated Stability of NCE-Hhopes

The stability of NCE-Hhopes was evaluated under accelerated conditions as per ICH guidelines.

| Time Point | Storage Condition | Assay (%) | Total Impurities (%) | Appearance |

| Initial (T=0) | N/A | 99.8 | 0.15 | White crystalline powder |

| 1 Month | 40°C / 75% RH | 99.5 | 0.32 | No change |

| 3 Months | 40°C / 75% RH | 98.9 | 0.88 | No change |

| 6 Months | 40°C / 75% RH | 98.1 | 1.56 | Slight yellow tint |

RH: Relative Humidity

Experimental Protocol: ICH Stability Testing

Formal stability studies are conducted on at least three primary batches of the drug substance.[3][9]

Objective: To evaluate the thermal and hydrolytic stability of NCE-Hhopes under accelerated and long-term storage conditions.

Materials:

-

At least three primary batches of NCE-Hhopes

-

Appropriate container closure system that simulates the actual packaging for storage and distribution[3]

-

Calibrated stability chambers

-

Validated stability-indicating HPLC method

Procedure:

-

NCE-Hhopes is packaged in the selected container closure system.

-

Samples are placed in stability chambers under various storage conditions as defined by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[6]

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[6][9]

-

At each time point, the samples are tested for attributes susceptible to change, including:

-

Appearance

-

Assay and degradation products by a stability-indicating HPLC method

-

Water content (if applicable)

-

Physical properties (e.g., crystal form, particle size)

-

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways.[6][9] This information is crucial for developing and validating stability-indicating analytical methods.[3]

Stress Conditions:

-

Acidic and Basic Hydrolysis: The NCE is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[6]

-

Oxidation: The NCE is treated with an oxidizing agent, such as hydrogen peroxide.

-

Photostability: The NCE is exposed to light as per ICH Q1B guidelines.[2]

-

Thermal Degradation: The NCE is subjected to high temperatures.

Signaling Pathway and Mechanism of Action

Understanding the mechanism of action of an NCE is fundamental. While specific details for "this compound" are unavailable, a hypothetical signaling pathway diagram illustrates how such information would be visualized. This example depicts a generic kinase inhibitor pathway.

Conclusion

This guide outlines the fundamental principles and methodologies for establishing a robust solubility and stability profile for a new chemical entity. The data generated from these studies are integral to the successful development of a safe, effective, and stable pharmaceutical product. Adherence to ICH guidelines throughout this process is mandatory for regulatory submission and approval.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. database.ich.org [database.ich.org]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. snscourseware.org [snscourseware.org]

Fictional In-Depth Technical Guide: Early-Stage Research on Hhopes Compound

Abstract

This technical guide provides a comprehensive overview of the early-stage preclinical research on Hhopes, a novel small molecule inhibitor. The data presented herein is a hypothetical representation to illustrate the compound's mechanism of action, pharmacokinetic profile, and preliminary efficacy. This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation of the this compound compound.

Introduction

The this compound compound is a first-in-class, orally bioavailable, small molecule inhibitor targeting a key kinase in a critical signaling pathway implicated in various oncological indications. This guide summarizes the foundational in vitro and in vivo data that characterize the compound's pharmacological properties.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage preclinical studies of the this compound compound.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | IC50 (nM) | Assay Type |

| Target Kinase A | 15 | Biochemical Assay |

| Off-Target Kinase B | 1,200 | Biochemical Assay |

| Off-Target Kinase C | > 10,000 | Biochemical Assay |

| Cancer Cell Line X | 50 | Cell-Based Proliferation |

| Cancer Cell Line Y | 75 | Cell-Based Proliferation |

Table 2: Pharmacokinetic Properties in Murine Models

| Parameter | Value | Route of Administration |

| Bioavailability (%) | 45 | Oral |

| Tmax (h) | 2 | Oral |

| Cmax (ng/mL) | 850 | Oral (10 mg/kg) |

| Half-life (t1/2) (h) | 6 | Intravenous |

| Clearance (mL/min/kg) | 5 | Intravenous |

Table 3: In Vivo Efficacy in Xenograft Model (Cancer Cell Line X)

| Treatment Group | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 35 |

| This compound | 30 | 68 |

| This compound | 100 | 92 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.

-

Procedure:

-

Recombinant human kinase was incubated with varying concentrations of this compound compound (0.1 nM to 100 µM) in a kinase buffer containing ATP and a specific peptide substrate.

-

The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

-

The amount of phosphorylated substrate was quantified using a luminescence-based assay, where a decrease in signal indicates kinase inhibition.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

-

Cell-Based Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Procedure:

-

Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a serial dilution of this compound compound for 72 hours.

-

Cell viability was assessed using a colorimetric assay (e.g., MTT), which measures the metabolic activity of living cells.

-

Absorbance was read at 570 nm, and the data was normalized to vehicle-treated control cells to determine the percentage of growth inhibition.

-

Murine Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Procedure:

-

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 Cancer Cell Line X cells.

-

When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

-

This compound was administered orally once daily at the indicated doses.

-

Tumor volume and body weight were measured twice weekly.

-

Tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows for the this compound compound.

Caption: Proposed mechanism of action for the this compound compound.

Caption: Preclinical experimental workflow for this compound.

Caption: Logical flow of this compound' anti-tumor activity.

An In-depth Technical Guide to the Synthesis of Hhopes Analogues and Derivatives

Disclaimer: The term "Hhopes" was not found in the scientific literature. This guide has been constructed around a hypothetical core molecule, herein referred to as "Hypothetical Hhope Core Structure (HHCS)," to illustrate the principles and methodologies for the synthesis of its analogues and derivatives. The experimental data and protocols presented are illustrative and should be adapted for specific real-world applications.

Introduction

The development of novel therapeutic agents often relies on the strategic synthesis of analogues and derivatives of a lead compound. This process, known as lead optimization, aims to enhance desired properties such as potency, selectivity, and pharmacokinetic profile while minimizing adverse effects. This technical guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and structure-activity relationship (SAR) data for the generation of analogues and derivatives based on a hypothetical heterocyclic scaffold, the "Hypothetical Hhope Core Structure (HHCS)." This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Synthesis of the Hypothetical Hhope Scaffold

The central scaffold for our hypothetical series is a substituted pyrimidine ring. The synthesis of this core structure is a critical first step before further derivatization.

Experimental Protocol: Synthesis of the Hypothetical Hhope Core Structure (HHCS)

-

Reaction: A mixture of substituted amidine hydrochloride (1.0 eq), diethyl malonate (1.2 eq), and sodium ethoxide (2.5 eq) in absolute ethanol is refluxed for 6 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2N HCl to pH 5-6.

-

Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the HHCS. The product is further purified by recrystallization from ethanol.

Synthesis of this compound Analogues: Derivatization Strategies

The generation of a diverse library of this compound analogues can be achieved through various synthetic modifications of the HHCS. Key strategies include substitutions at different positions of the pyrimidine ring, modification of existing functional groups, and introduction of new pharmacophores.

Table 1: Summary of Synthetic Strategies for this compound Analogues

| Strategy ID | Description | Key Reagents | Typical Yield (%) |

| SA-01 | N-Alkylation of the pyrimidine ring | Alkyl halides, NaH, DMF | 60-85 |

| SA-02 | Suzuki cross-coupling at the 5-position | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | 55-75 |

| SA-03 | Buchwald-Hartwig amination at the 2-position | Primary/secondary amines, Pd₂(dba)₃, BINAP, NaOtBu | 50-70 |

| SA-04 | Oxidation of a substituent methyl group | KMnO₄, H₂O | 40-60 |

Experimental Protocol: N-Alkylation of HHCS (Strategy SA-01)

-

Reaction: To a solution of HHCS (1.0 eq) in anhydrous DMF, sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C under an argon atmosphere. The mixture is stirred for 30 minutes, followed by the addition of the corresponding alkyl halide (1.2 eq). The reaction is then stirred at room temperature for 12 hours.

-

Work-up: The reaction is quenched with ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Structure-Activity Relationship (SAR) Data

The synthesized analogues are typically evaluated for their biological activity to establish a structure-activity relationship. The following table presents hypothetical inhibitory concentration (IC₅₀) data for a series of synthesized this compound analogues against a target enzyme.

Table 2: Biological Activity of Synthesized this compound Analogues

| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (nM) |

| HHCS | H | H | 1250 |

| HHA-01 | Methyl | H | 850 |

| HHA-02 | Ethyl | H | 720 |

| HHA-03 | Propyl | H | 910 |

| HHA-04 | H | Phenyl | 550 |

| HHA-05 | H | 4-Fluorophenyl | 320 |

| HHA-06 | H | 4-Methoxyphenyl | 780 |

| HHA-07 | Methyl | Phenyl | 210 |

| HHA-08 | Methyl | 4-Fluorophenyl | 95 |

Signaling Pathway and Experimental Workflow Visualization

Visualizing complex biological pathways and experimental workflows is crucial for understanding and communication. The following diagrams are generated using the DOT language.

Caption: Hypothetical signaling pathway initiated by a this compound analogue.

Caption: General workflow for the synthesis and evaluation of this compound analogues.

Caption: Logical relationships between different series of this compound analogues.

Conceptual Framework: Pandora's Box Narrative

An In-depth Technical Review of Hhopes: Literature and Patent Analysis

Introduction

The term "this compound" appears to be a multifaceted identifier, with its most prominent association being the 2022 mini album "Jack In The Box" by South Korean artist J-Hope. This work is noted for its exploration of darker, "old-school" hip-hop themes, a departure from the artist's previous brighter concepts. The album's narrative is conceptually linked to the story of Pandora's box, with "hope" being the final element remaining.

Beyond this primary association in popular culture, the acronym "this compound" also stands for the "Haryana Government Post Graduate Scheme," a scholarship program in India. This initiative is designed to support postgraduate students in their academic pursuits.

A comprehensive search of scientific and patent databases for "this compound" as a distinct scientific or technological entity did not yield specific results. Therefore, this review will focus on the most salient and publicly documented subject associated with this term: the musical and conceptual framework of J-Hope's album.

The thematic underpinning of "Jack In The Box" draws a direct parallel to the Greek myth of Pandora's box. This narrative serves as a metaphorical device to explore the artist's personal and professional anxieties and aspirations. The album's progression mirrors the unleashing of troubles upon the world, culminating in the enduring presence of hope.

Methodological & Application

Application Notes and Protocols for In Vitro Mesenchymal Stem Cell (MSC) Culture, Characterization, and Assay Development

Introduction

The term "Hhopes protocol" likely refers to the proprietary methods developed by Hope Biosciences for the culture of mesenchymal stem cells (MSCs) or the HOPE technique for tissue fixation. While the specific, detailed protocols from Hope Biosciences are not publicly available, this document provides a comprehensive, representative protocol for the in vitro culture and characterization of MSCs, drawing upon established methodologies and the quality control parameters highlighted by Hope Biosciences. This guide is intended for researchers, scientists, and drug development professionals working with MSC-based therapies.

Mesenchymal stem cells are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes. Their therapeutic potential is a key area of research and development. Maintaining the quality and consistency of MSC cultures is critical for reliable and reproducible results in both research and clinical applications. Key challenges in MSC culture include maintaining consistent morphology, proliferation rates, viability, and preventing spontaneous differentiation, all of which are crucial for therapeutic efficacy.[1][2]

Key Quality Control Parameters in MSC Culture

Consistent and high-quality MSC cultures are essential for downstream applications. The following parameters, emphasized by Hope Biosciences' proprietary methods, should be routinely monitored:

-

Morphology: MSCs should exhibit a consistent fibroblast-like, spindle-shaped morphology. Changes in morphology, such as an increase in cell size, can indicate cellular stress, senescence, or spontaneous differentiation.[1][2]

-

Proliferation Rate: A stable and predictable proliferation rate is indicative of a healthy culture.[2] Monitoring population doubling time helps to ensure that the cells are expanding as expected.

-

Viability: High cell viability is crucial, especially for therapeutic applications.[1][2] Viability can be affected by various steps in the cell manufacturing process, including culturing, cryopreservation, and thawing.[2]

-

Identity and Purity: It is essential to confirm that the cultured cells are indeed MSCs and not a heterogeneous population.[1][2] This is achieved by assessing the expression of specific positive and negative cell surface markers.

-

Differentiation Capacity: The ability of MSCs to differentiate into osteogenic, adipogenic, and chondrogenic lineages is a defining characteristic and a critical measure of their multipotency.[1][2]

Experimental Protocols

The following sections provide detailed protocols for the culture and characterization of MSCs.

1. General Cell Culture Workflow

The overall workflow for MSC culture involves thawing cryopreserved cells, expanding them in culture, and then either cryopreserving them for future use or using them in specific assays.

Caption: General workflow for in vitro MSC culture and expansion.

2. Protocol for Thawing Cryopreserved MSCs

Proper thawing of cryopreserved cells is critical to maintain high viability.

Materials:

-

Cryopreserved MSCs

-

Complete MSC growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Water bath at 37°C

-

Sterile centrifuge tubes

-

70% ethanol

Procedure:

-

Pre-warm the complete MSC growth medium to 37°C.

-

Retrieve the cryovial of MSCs from liquid nitrogen storage.

-

Immediately thaw the vial in the 37°C water bath by gently swirling until only a small ice crystal remains.

-

Wipe the outside of the vial with 70% ethanol before opening in a sterile biological safety cabinet.

-

Slowly transfer the cell suspension into a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

-

Aspirate the supernatant, being careful not to disturb the cell pellet.

-

Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

3. Protocol for Culturing and Subculturing MSCs

Materials:

-

T-75 culture flasks

-

Complete MSC growth medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution (0.25%)

-

Hemocytometer or automated cell counter

Procedure:

-

Examine the cells daily under a microscope to monitor their morphology and confluency.

-

When the cells reach 70-80% confluency, they should be subcultured.

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer with sterile PBS to remove any residual serum.

-

Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C.

-

Observe the cells under a microscope to confirm detachment.

-

Neutralize the trypsin by adding complete growth medium.

-

Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Count the cells and seed them into new culture flasks at a density of 4,000-6,000 cells/cm².

-

Incubate the new flasks at 37°C and 5% CO2.

4. Quality Control Assays

The following assays are essential for characterizing the MSC population and ensuring culture quality.

4.1. Cell Viability Assessment (Trypan Blue Exclusion Assay)

Procedure:

-

Take a small aliquot of the cell suspension.

-

Mix the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer with the stained cell suspension.

-

Count the number of viable (unstained) and non-viable (blue) cells.

-

Calculate the percentage of viable cells:

-

Viability (%) = (Number of viable cells / Total number of cells) x 100

-

4.2. Proliferation Rate (Population Doubling Time Calculation)

Procedure:

-

Seed a known number of cells (N_initial) into a culture vessel.

-

After a specific time (t), harvest and count the total number of cells (N_final).

-

Calculate the population doubling time (PDT) using the following formula:

-

PDT = t * [log(2) / (log(N_final) - log(N_initial))]

-

4.3. Immunophenotyping by Flow Cytometry

This assay confirms the identity of the MSCs by detecting the presence of positive markers (CD73, CD90, CD105) and the absence of negative markers (CD34, CD45, CD11b, CD19, HLA-DR).

Caption: Workflow for MSC immunophenotyping by flow cytometry.

4.4. In Vitro Differentiation Assays

These assays confirm the multipotency of the MSCs.

-

Osteogenic Differentiation: Culture MSCs in osteogenic induction medium. After 2-3 weeks, assess calcium deposition by Alizarin Red S staining.

-

Adipogenic Differentiation: Culture MSCs in adipogenic induction medium. After 2-3 weeks, assess the formation of lipid droplets by Oil Red O staining.[1]

-

Chondrogenic Differentiation: Culture MSCs as a high-density pellet in chondrogenic induction medium. After 3 weeks, assess proteoglycan deposition by Alcian Blue staining.

Data Presentation

Quantitative data from quality control assays should be summarized in tables for easy comparison and tracking of culture performance over time and across different passages.

Table 1: MSC Quality Control Data Summary

| Passage Number | Population Doubling Time (hours) | Viability (%) | CD73+ (%) | CD90+ (%) | CD105+ (%) | CD45- (%) |

| 3 | 30.5 | 98 | 99.5 | 99.8 | 99.2 | 99.9 |

| 4 | 31.2 | 97 | 99.6 | 99.7 | 99.1 | 99.9 |

| 5 | 32.0 | 96 | 99.4 | 99.5 | 99.0 | 99.8 |

Table 2: Differentiation Assay Scoring

| Passage Number | Osteogenic Differentiation (Alizarin Red S) | Adipogenic Differentiation (Oil Red O) | Chondrogenic Differentiation (Alcian Blue) |

| 4 | +++ | +++ | +++ |

| 6 | +++ | +++ | ++ |

| 8 | ++ | ++ | + |

(Note: Scoring can be qualitative, e.g., +++ for strong staining, ++ for moderate, + for weak, or quantitative based on image analysis.)

Signaling Pathways in MSC Differentiation

The differentiation of MSCs is regulated by complex signaling pathways. Understanding these pathways is crucial for developing robust differentiation protocols and for drug screening applications.

References

Generalized Framework for Application Notes and Protocols

To provide you with detailed Application Notes and Protocols on the use of "Hhopes" in animal models, it is essential to first clarify the nature of "this compound" and the specific disease of interest. The term "this compound" does not correspond to a recognized agent or technology in publicly available scientific literature. It may be a novel, proprietary compound, a specific cell line, a gene therapy vector, or a new experimental technique.

Without a specific disease context, providing a generic protocol would be of limited value, as the choice of animal model, experimental design, and endpoints are all highly dependent on the disease being studied.

To proceed, please specify the following:

-

What is "this compound"? (e.g., a small molecule, a peptide, an antibody, a type of stem cell, a viral vector, etc.)

-

What is the specific disease you are modeling in animals? (e.g., Alzheimer's disease, Parkinson's disease, a specific type of cancer, diabetes, etc.)

Once this information is provided, a comprehensive and tailored set of Application Notes and Protocols can be generated. Below is a generalized framework that will be populated with specific details upon receiving the necessary information.

1. Introduction to [this compound] and its Therapeutic Rationale in [Disease]

-

This section will detail the molecular characteristics of "this compound" and its proposed mechanism of action.

-

A signaling pathway diagram will be provided to illustrate how "this compound" is hypothesized to interact with cellular targets relevant to the specified disease.

2. Selection of an Appropriate Animal Model for [Disease]

-

This section will discuss the various animal models available for the specified disease and provide a rationale for selecting the most appropriate one for testing "this compound".

-

A table will be created to compare the key characteristics of different animal models.

3. Experimental Protocol: Administration of [this compound] to [Animal Model]

-

A detailed, step-by-step protocol for the preparation and administration of "this compound" will be provided. This will include information on dosage, route of administration, and treatment schedule.

-

An experimental workflow diagram will be generated to visualize the entire process.

4. Assessment of Efficacy and Target Engagement

-

This section will outline the key experiments to be performed to evaluate the therapeutic efficacy of "this compound" in the animal model.

-

Protocols for relevant behavioral tests, histological analyses, and biochemical assays will be detailed.

-

Quantitative data from these experiments will be summarized in tables for clear comparison.

5. Pharmacokinetic and Toxicological Evaluation

-

Methodologies for assessing the absorption, distribution, metabolism, and excretion (ADME) of "this compound" will be described.

-

Protocols for evaluating the potential toxicity of "this compound" in the animal model will also be included.

I am ready to proceed with generating this detailed content as soon as you provide the specific details regarding "this compound" and the disease of interest.

Application Notes and Protocols: General Guidelines for Substance Administration in Mice

Disclaimer: The following application notes and protocols provide generalized guidelines for the dosage and administration of investigational compounds in mice. A thorough search of scientific literature and databases did not yield any specific information for a substance named "Hhopes." Researchers should replace the placeholder information with data specific to their compound of interest and consult with their institution's Institutional Animal Care and Use Committee (IACUC) for protocol approval.

Quantitative Data Summary

For any preclinical study in mice, it is crucial to meticulously record and present dosage and administration data. The tables below provide a template for summarizing this information.

Table 1: Substance Preparation for Murine Studies

| Parameter | Description | Example Value |

| Compound Name | The official or designated name of the substance being administered. | [Specify Compound Name] |

| Vehicle | The solvent or medium used to dissolve or suspend the compound for administration (e.g., sterile saline, PBS, DMSO).[1] | 0.9% Sterile Saline |

| Concentration | The amount of the compound per unit volume of the vehicle. | 10 mg/mL |

| Storage Conditions | The temperature and light conditions under which the prepared dosing solution should be stored to maintain stability.[1] | 4°C, protected from light |

| Sterilization Method | The method used to sterilize the dosing solution to prevent infection (e.g., filtration).[1][2] | 0.22 µm Syringe Filter |

Table 2: Dosage and Administration Parameters for Mice

| Parameter | Description | Example Value |